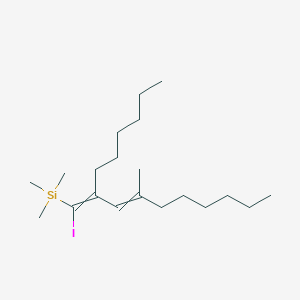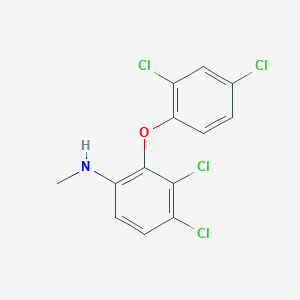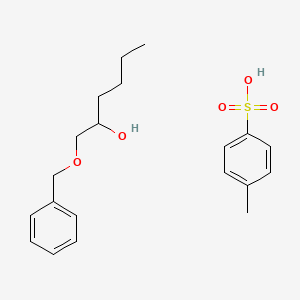
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol is a compound with diverse applications in various fields of science and industry. The compound consists of two distinct functional groups: a sulfonic acid group attached to a methylbenzene ring and a phenylmethoxy group attached to a hexanol chain. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol typically involves multiple steps. One common method includes the sulfonation of methylbenzene (toluene) to form 4-Methylbenzenesulfonic acid. This is followed by the reaction of 1-phenylmethoxyhexan-2-ol with the sulfonic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives and ketones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives and ketones.
Reduction: Sulfonates and sulfinates.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The phenylmethoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the phenylmethoxyhexan-2-ol moiety.
1-Phenylmethoxyhexan-2-ol: Contains the phenylmethoxyhexan-2-ol group but lacks the sulfonic acid group.
Uniqueness
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol is unique due to the presence of both sulfonic acid and phenylmethoxyhexan-2-ol groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
832690-22-9 |
|---|---|
Molecular Formula |
C20H28O5S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol |
InChI |
InChI=1S/C13H20O2.C7H8O3S/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,13-14H,2-3,9-11H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
UUKGRKNXFZOCIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COCC1=CC=CC=C1)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


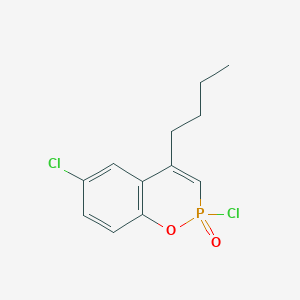
![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
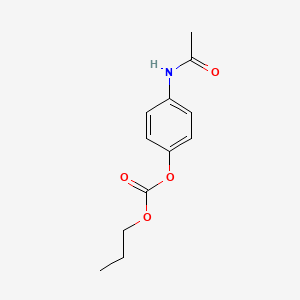




![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
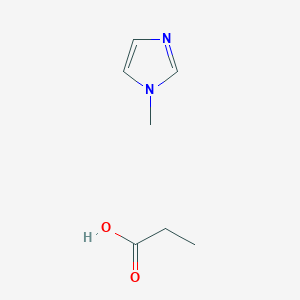
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
